molecular formula C22H18N2OS2 B4895742 5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one

5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4895742
M. Wt: 390.5 g/mol
InChI Key: RUHRGCJAJHVFIO-XSFVSMFZSA-N
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Description

5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. One of the significant applications of the compound is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors and has shown promising results in the development of high-performance organic field-effect transistors.

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound exhibits strong electron-donating properties due to the presence of the dimethylamino group. This property makes the compound an excellent candidate for the development of organic semiconductors.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one. However, studies have shown that the compound exhibits low toxicity and does not cause significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is its strong electron-donating properties, which make it an excellent candidate for the development of organic semiconductors. However, the compound has limitations in terms of its solubility in common organic solvents, which may affect its application in certain research areas.

Future Directions

There are several future directions for the research on 5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one. One of the significant areas of research is the development of new synthetic methods for the compound, which can improve its yield and purity. Another area of research is the investigation of the compound's potential applications in the field of organic electronics, including the development of new organic semiconductors and the optimization of their performance. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential biochemical and physiological effects on living organisms.
Conclusion
In conclusion, 5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the compound's potential applications and limitations.

Synthesis Methods

The synthesis of 5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been reported using different methods. One of the commonly used methods involves the reaction of 4-(dimethylamino)benzaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. The reaction yields the desired compound as a yellow solid. Other methods involve the use of different aldehydes and thiazolidinones as starting materials.

properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c1-23(2)17-12-10-15(11-13-17)14-20-21(25)24(22(26)27-20)19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHRGCJAJHVFIO-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[4-(dimethylamino)benzylidene]-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one

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